N-Boc-N,N-bis(2-bromoethyl)amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N,N-bis(2-bromoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br2NO2/c1-9(2,3)14-8(13)12(6-4-10)7-5-11/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKNCWSDHQVBKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCBr)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597556 | |
| Record name | tert-Butyl bis(2-bromoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159635-50-4 | |
| Record name | 1,1-Dimethylethyl N,N-bis(2-bromoethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159635-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl bis(2-bromoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Boc N,n Bis 2 Bromoethyl Amine
The synthesis of N-Boc-N,N-bis(2-bromoethyl)amine, a significant intermediate in organic synthesis, is primarily achieved through a few strategic routes. The tert-butoxycarbonyl (Boc) protecting group is introduced to control the reactivity of the amine nitrogen, rendering the compound more stable and suitable for subsequent reactions.
Two principal methods for its synthesis are recognized:
Boc Protection of Bis(2-bromoethyl)amine (B3022162) : The most direct method involves the reaction of bis(2-bromoethyl)amine or its hydrobromide salt with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.com This reaction introduces the Boc group onto the secondary amine, yielding the desired product. This process is a standard procedure for protecting amine functionalities, valued for its efficiency and the stability of the resulting carbamate (B1207046). researchgate.net
Bromination of N-Boc-diethanolamine : An alternative pathway begins with diethanolamine, which is first reacted with di-tert-butyl dicarbonate to form N-Boc-diethanolamine. The hydroxyl groups of this intermediate are then substituted with bromine atoms, typically using a suitable brominating agent, to produce this compound. This multi-step approach allows for the construction of the molecule from a different starting material.
The selection of the synthetic route can depend on the availability of starting materials and the desired scale of the reaction. The Boc-protected compound serves as a versatile building block for creating more complex molecules, including pharmaceuticals and various research chemicals. biosynth.com
Catalytic Approaches in Synthesis
To enhance efficiency, yield, and sustainability, catalytic methods are often employed for the N-tert-butoxycarbonylation step, which is central to the synthesis of N-Boc-N,N-bis(2-bromoethyl)amine. These approaches often allow for milder reaction conditions and can improve the chemoselectivity of the protection reaction. organic-chemistry.org
Several catalytic systems have been developed for the Boc protection of amines:
Silica-Gel Adsorbed Perchloric Acid (HClO₄–SiO₂) : This has been identified as a highly efficient, inexpensive, and reusable catalyst for the N-tert-butoxycarbonylation of amines. organic-chemistry.org The reaction can be performed at room temperature and under solvent-free conditions, which aligns with the principles of green chemistry. organic-chemistry.org
Ionic Liquids : 1-Alkyl-3-methylimidazolium based ionic liquids have been shown to effectively catalyze the Boc protection of amines. The ionic liquid is believed to activate the di-tert-butyl dicarbonate (B1257347) (Boc₂O) reagent through the formation of hydrogen bonds, thereby enhancing its electrophilicity. organic-chemistry.org
Iodine : Elemental iodine can serve as a practical and efficient catalyst for the protection of various amines with Boc₂O. This method also proceeds under solvent-free conditions at ambient temperature, offering a simple and effective protocol. organic-chemistry.org
These catalytic methods facilitate the key synthetic step by activating the Boc anhydride, making the reaction faster and more selective, which is crucial when dealing with multifunctional molecules. organic-chemistry.org
Purification and Characterization Techniques in Synthesis
Role of the Boc Group in Modulating Reactivity
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. wikipedia.org Its primary function is to decrease the nucleophilicity and basicity of the nitrogen atom to which it is attached, thereby preventing it from participating in unwanted side reactions.
Stability towards Nucleophiles and Bases
A key feature of the Boc group is its considerable stability under basic and nucleophilic conditions. organic-chemistry.orgresearchgate.net This stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which physically obstructs the approach of nucleophiles to the carbonyl carbon of the carbamate. total-synthesis.comreddit.com Consequently, the Boc group remains intact during reactions involving common nucleophiles and bases, allowing for selective reactions at other sites within the molecule. researchgate.net This characteristic is crucial for the synthetic utility of this compound, as it enables reactions to occur at the bromoethyl groups without affecting the protected amine.
Acid-Labile Deprotection Mechanisms
In contrast to its stability in basic media, the Boc group is readily cleaved under acidic conditions. researchgate.net This acid lability is a cornerstone of its use as a protecting group. The deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgfishersci.co.uk
The mechanism of acid-catalyzed deprotection proceeds through the following steps:
Protonation of the carbonyl oxygen of the Boc group. total-synthesis.comcommonorganicchemistry.com
Fragmentation of the protonated carbamate to form a stable tert-butyl cation and a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com
The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine. total-synthesis.comcommonorganicchemistry.com
The tert-butyl cation can be trapped by a nucleophilic scavenger or deprotonate to form isobutene gas. total-synthesis.comcommonorganicchemistry.com
This selective removal under mild acidic conditions allows for the timely unmasking of the amine functionality for subsequent synthetic transformations. researchgate.net For instance, the deprotection of N-Boc-piperazine derivatives is often carried out using 6N HCl. jgtps.com
Electrophilic Nature of Bromoethyl Moieties
The two bromoethyl groups, -CH2CH2Br, are the primary sites of electrophilic reactivity in this compound. The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the bromine atom, making it susceptible to attack by nucleophiles. ontosight.ailibretexts.orgyoutube.com This electrophilic character allows for a variety of nucleophilic substitution reactions. ontosight.ai
The reactivity of the bromoethyl groups is somewhat modulated by the presence of the electron-withdrawing Boc-protected nitrogen atom. However, they remain sufficiently reactive to participate in reactions with a range of nucleophiles.
Intramolecular Cyclization Pathways
The presence of a nucleophilic nitrogen (once deprotected) and two electrophilic bromoethyl groups within the same molecule creates the potential for intramolecular cyclization reactions. Following the removal of the Boc group, the resulting secondary amine can attack one of the bromoethyl groups in an intramolecular nucleophilic substitution reaction. This process would lead to the formation of a six-membered piperazine (B1678402) ring, a common structural motif in many biologically active compounds. chemicalbook.comnih.govgoogle.com
The formation of cyclic structures from N-Boc protected precursors is a known synthetic strategy. researchgate.netnih.govrsc.org While specific studies on the intramolecular cyclization of this compound itself are not extensively detailed in the provided results, the general principles of intramolecular reactions involving similar functional groups are well-established.
Intermolecular Reactions and Derivative Formation
This compound is a valuable precursor for the synthesis of a wide array of derivatives through intermolecular reactions. The electrophilic bromoethyl groups can react with various external nucleophiles, such as amines, alkoxides, and thiolates, to form new carbon-nucleophile bonds. ontosight.ai
A significant application is in the synthesis of piperazine derivatives. By reacting this compound with a primary amine, a double intermolecular N-alkylation can occur, leading to the formation of a substituted piperazine ring after deprotection of the Boc group. This approach provides a versatile route to a diverse range of N-substituted piperazines, which are important pharmacophores. jgtps.comchemicalbook.comnih.gov
The general synthetic utility of this compound is highlighted by its use as a building block in the preparation of various research chemicals and as a scaffold in organic synthesis. biosynth.com
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| CAS Number | 159635-50-4 | achemblock.com |
| Molecular Formula | C9H17Br2NO2 | achemblock.com |
| Molecular Weight | 331.05 g/mol | achemblock.com |
| IUPAC Name | tert-butyl bis(2-bromoethyl)carbamate | achemblock.com |
| Boiling Point | 317.7 °C at 760 mmHg | ichemical.com |
| Flash Point | 146 °C | ichemical.com |
| Density | 1.545 g/cm³ | ichemical.com |
| SMILES | CC(C)(C)OC(=O)N(CCBr)CCBr | achemblock.com |
Applications of N Boc N,n Bis 2 Bromoethyl Amine in Organic Synthesis
As a Versatile Building Block for Complex Architectures
The bifunctional nature of N-Boc-N,N-bis(2-bromoethyl)amine makes it an important building block for constructing intricate molecular architectures. biosynth.comapolloscientific.co.uk The two bromoethyl arms can react with various nucleophiles, enabling the formation of diverse and complex structures. This adaptability has led to its use as a scaffold in various organic syntheses. biosynth.com The Boc-protecting group provides a strategic advantage, allowing for the sequential introduction of different functionalities. After the initial reactions involving the bromoethyl groups, the Boc group can be removed under specific conditions to reveal a secondary amine, which can then participate in further synthetic transformations. This step-wise reactivity is crucial for the controlled assembly of complex target molecules.
Controlled Alkylation Reactions
This compound is a key reagent for controlled alkylation reactions, a fundamental process in organic chemistry for forming carbon-nitrogen bonds. biosynth.comgoogle.com The presence of the Boc group modulates the reactivity of the nitrogen atom, while the two bromoethyl groups act as electrophilic sites for reaction with nucleophilic amines.
The reaction of this compound with primary or secondary amines can lead to the formation of tertiary amines. This transformation typically involves the displacement of both bromide ions by the nucleophilic amine. The resulting intermediate, after removal of the Boc protecting group, can yield a variety of substituted tertiary amines. This method provides a reliable route to these important compounds, which are prevalent in many biologically active molecules and materials.
A significant application of this compound lies in the chemoselective mono-N-alkylation of primary amines, diamines, and polyamines. biosynth.com Achieving mono-alkylation can be challenging due to the potential for overalkylation, where the primary amine reacts with multiple alkylating agent molecules. researchgate.netrsc.org However, by carefully controlling reaction conditions and stoichiometry, this compound can be used to selectively introduce a single (2-bromoethyl)aminoethyl group onto a primary amine. The Boc protecting group plays a crucial role here by sterically hindering the nitrogen and reducing its nucleophilicity, which helps to prevent further alkylation. This selectivity is highly valuable in the synthesis of complex molecules where precise control over the degree of substitution is required.
Recent studies have explored various methods to enhance the selectivity of N-alkylation reactions. For instance, the use of ionic liquids as solvents has been shown to reduce the overalkylation of primary amines, often resulting in selectivities for mono-alkylation of 9:1 or higher. researchgate.netrsc.org
| Reactant 1 | Reactant 2 | Product Type | Key Feature |
| This compound | Primary Amine | Mono-N-alkylated amine | Chemoselective reaction |
| This compound | Diamine | Mono-N-alkylated diamine | Controlled stoichiometry |
| This compound | Polyamine | Mono-N-alkylated polyamine | Site-selective modification |
Heterocycle Synthesis
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocycles due to its ability to undergo intramolecular cyclization reactions. biosynth.com
While direct synthesis of thiazolines and thiazines from this compound is not the most common route, its derivatives can be employed in their construction. Thiazolines and thiazines are important heterocyclic scaffolds found in numerous biologically active compounds. The synthesis of these heterocyles often involves the reaction of a bifunctional molecule containing both a nucleophile and an electrophile. For example, a compound derived from this compound could be reacted with a sulfur-containing nucleophile to initiate a cyclization cascade, leading to the formation of a thiazine (B8601807) ring.
A significant application of this compound and related compounds is in the synthesis of piperazine (B1678402) derivatives. Piperazine is a six-membered ring containing two nitrogen atoms, a common motif in many pharmaceuticals. One synthetic approach to N-Boc-piperazine involves a three-step process starting from diethanolamine: chlorination, Boc protection, and finally, cyclization with ammonia (B1221849) to form the piperazine ring. google.comgoogle.com This highlights the utility of the bis(2-haloethyl)amine moiety, which is central to the structure of this compound, in constructing the piperazine core. The resulting N-Boc-piperazine is a versatile intermediate for further functionalization. jgtps.comchemicalbook.com
| Starting Material | Reagents | Product |
| Diethanolamine | 1. Thionyl chloride; 2. Boc anhydride; 3. Ammonia | N-Boc piperazine |
| Piperazine | Di-tert-butyl dicarbonate (B1257347) | N-Boc piperazine |
Scaffold for Organic Syntheses
The structure of this compound makes it an ideal scaffold for the synthesis of various cyclic compounds, most notably piperazine derivatives. biosynth.com The two bromoethyl groups can react with a variety of nucleophiles in a sequential or a one-pot manner to form six-membered rings.
One of the most significant applications is in the synthesis of N-Boc-piperazine. This reaction typically involves the cyclization of this compound with a primary amine or ammonia. For instance, a patented method describes the synthesis of N-Boc piperazine through the reaction of bis(2-chloroethyl)amine (B1207034) with Boc anhydride, followed by cyclization with ammonia. google.com A similar pathway is readily applicable to the bromo-analogue, this compound, providing a convenient route to the widely used N-Boc-piperazine intermediate.
The resulting N-Boc-piperazine is a crucial intermediate in the synthesis of a multitude of pharmaceutical drugs. mdpi.comresearchgate.net The Boc-protected piperazine can be further functionalized at the second nitrogen atom, and subsequent deprotection of the Boc group allows for additional modifications, leading to a diverse array of bioactive molecules. jgtps.com This strategy has been employed in the synthesis of kinase inhibitors for cancer therapy and other medicinally important compounds. mdpi.com
The general utility of N-Boc protected amines as scaffolds extends to the formation of other heterocyclic systems through intramolecular cyclization reactions. researchgate.net While specific examples detailing the use of this compound for other ring systems are less common in the literature, its structure is amenable to the formation of larger rings, such as diazepanes, by reacting with appropriate dinucleophiles.
| Compound Name | Application |
| N-Boc-piperazine | Intermediate in pharmaceutical synthesis |
| Piperazine | Core scaffold in many bioactive molecules |
| 1-(Cyclopropylmethyl)piperazine | Intermediate in pharmaceutical synthesis |
Precursor to Reactive Intermediates
The chemical reactivity of this compound is largely dictated by its ability to form reactive intermediates. The presence of a nitrogen atom positioned gamma to the bromine atoms facilitates the formation of a highly reactive aziridinium (B1262131) ion through intramolecular cyclization.
This process involves the displacement of a bromide ion by the nitrogen atom's lone pair of electrons, forming a strained, three-membered aziridinium ring. This intermediate is a potent electrophile and can be readily attacked by a wide range of nucleophiles. While the direct observation and characterization of the aziridinium ion derived from this compound is not extensively documented, the formation of such intermediates from analogous nitrogen mustards is a well-established phenomenon in organic chemistry.
The in-situ generation of the aziridinium ion allows for facile introduction of the N-Boc-aminoethyl moiety onto various substrates. This reactivity is particularly useful in the synthesis of complex molecules where direct alkylation with this compound might be sluggish or require harsh conditions. The formation of the aziridinium ion significantly enhances the electrophilicity of the carbon atoms, enabling reactions with weaker nucleophiles.
The subsequent reaction of the aziridinium ion with a nucleophile can proceed at either of the two carbon atoms of the ring, leading to the formation of a substituted ethylamine (B1201723) derivative. If the second bromoethyl arm is still present, a second intramolecular cyclization can potentially occur, leading to the formation of a piperazine ring, as discussed in the previous section. This stepwise process via an aziridinium intermediate underscores the versatility of this compound as a synthetic tool.
| Reactive Intermediate | Formation |
| Aziridinium ion | Intramolecular cyclization of this compound |
N Boc N,n Bis 2 Bromoethyl Amine in Medicinal Chemistry and Drug Discovery
Development of Nitrogen Mustard Analogs
Nitrogen mustards are a class of cytotoxic organic compounds characterized by the bis(2-chloroethyl)amino functional group. wikipedia.org They were among the first agents used for cancer chemotherapy and function as nonspecific DNA alkylating agents. wikipedia.orgmdpi.com By forming covalent bonds with DNA, particularly the N7 atom of guanine, they can create inter-strand cross-links that disrupt DNA replication and transcription, ultimately triggering cell death (apoptosis). wikipedia.orgresearchgate.netnih.gov N-Boc-N,N-bis(2-bromoethyl)amine serves as a key starting material for a newer generation of nitrogen mustard analogs, leveraging its bromo-based structure for reactivity and the Boc group for controlled activation.
Design and Synthesis of Anticancer Agents
The core of this compound's utility in anticancer drug design lies in its identity as a protected form of a potent alkylating agent. The bis(2-bromoethyl)amine (B3022162) functional group is the cytotoxic "warhead." The Boc protecting group pacifies the highly reactive nitrogen atom, allowing chemists to safely and selectively incorporate this warhead into larger, more complex molecules. nih.govyoutube.com
The primary strategy involves creating hybrid molecules or conjugates where the nitrogen mustard moiety is linked to a targeting group. nih.gov This targeting group could be a molecule that recognizes specific receptors overexpressed on cancer cells, a peptide sequence, or another pharmacophore. This approach aims to deliver the cytotoxic agent preferentially to tumor tissues, thereby increasing efficacy and reducing the systemic toxicity and side effects associated with traditional, non-targeted nitrogen mustards. nih.govnih.gov The development of these targeted nitrogen mustard-based hybrids is a promising strategy for creating drugs with increased activity and reduced toxicity. nih.gov
| Feature | Classic Nitrogen Mustard Core | N-Boc Protected Analog |
| Structure | ((ClCH₂CH₂)₂NR) | ((BrCH₂CH₂)₂N-Boc) |
| Reactivity | High | Low (Masked) |
| Toxicity | High (Indiscriminate) | Low (Protected) |
| Application | Direct Chemotherapeutic | Precursor for Prodrugs/Targeted Agents |
Prodrug Strategies and Controlled Release Mechanisms
A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. This compound is an ideal scaffold for creating nitrogen mustard prodrugs. nih.gov The Boc group is stable under normal physiological conditions but can be removed under specific triggers, most notably acidic conditions. youtube.com
Many solid tumors exhibit a more acidic microenvironment (lower pH) compared to healthy tissues due to altered metabolism. This provides a natural trigger for activating drugs based on the N-Boc-protected scaffold. The strategy is as follows:
The stable, non-toxic N-Boc-protected nitrogen mustard prodrug circulates in the body.
When it reaches the acidic tumor microenvironment, the Boc group is cleaved by the acid.
This cleavage unmasks the nitrogen atom, liberating the highly reactive and cytotoxic bis(2-bromoethyl)amine.
The activated mustard then exerts its anticancer effect locally by alkylating the DNA of nearby cancer cells.
This controlled release mechanism minimizes damage to healthy cells and concentrates the therapeutic action at the tumor site, representing a significant advance over the indiscriminate action of early nitrogen mustards. nih.gov
| Step | Compound State | Location/Condition | Outcome |
| 1. Administration | Inactive Prodrug (Boc-Protected) | Systemic Circulation (Neutral pH) | Stable, Low Toxicity |
| 2. Activation | Boc Group Cleavage | Acidic Tumor Microenvironment | Release of Active Mustard |
| 3. Action | Active Cytotoxic Agent | Tumor Site | DNA Alkylation and Cell Death |
Synthesis of Pharmaceutical Intermediates and High-Quality Pharmaceuticals
Beyond its direct role in prodrugs, this compound is a crucial intermediate for synthesizing a wide array of other pharmaceutical compounds and fine chemicals. biosynth.compharmacompass.com Its bifunctional nature, with two reactive bromoethyl arms and a protected nitrogen, allows it to be used as a scaffold to build more complex molecular architectures. biosynth.com
It serves as a starting point for producing high-quality pharmaceuticals that may possess diverse metabolic profiles. biosynth.com A significant application is in the synthesis of piperazine-containing drugs. The two bromoethyl groups can react with a primary amine to form the piperazine (B1678402) ring, a heterocyclic motif present in numerous approved drugs, including antipsychotics and antihistamines. wikipedia.org The Boc-protected nitrogen ensures that the core amine does not interfere with the desired cyclization reaction.
Applications in Biochemical Research and Bioactive Compound Synthesis
In biochemical research, this compound functions as a versatile tool for synthesizing custom molecules and probes. Its two reactive bromine atoms make it an effective bifunctional alkylating agent. This property can be exploited to cross-link macromolecules, such as proteins, helping researchers to study their interactions, structure, and function within a cell.
Furthermore, it is used in the synthesis of novel bioactive compounds for research purposes. biosynth.com For instance, while this compound itself is a precursor for DNA alkylators, related structures like N-Boc-2-bromoethylamine are used to synthesize inhibitors of protein kinases and other cellular targets. biosynth.comcymitquimica.com This highlights the adaptability of the bromoethylamine scaffold in generating a variety of biologically active molecules for research.
Role in Peptide and Heterocycle Chemistry
The structure of this compound lends itself to important applications in both peptide and heterocycle synthesis. biosynth.com
The Boc group is one of the most common protecting groups used in solid-phase peptide synthesis (SPPS) to temporarily block the N-terminus of an amino acid while the C-terminus is coupled to another. youtube.comnih.gov this compound can be used to attach a cytotoxic payload to a peptide. This creates peptide-drug conjugates (PDCs), a class of targeted therapies. nih.gov In this approach, a specific peptide sequence acts as a "homing device," guiding the bis(2-bromoethyl)amine warhead to cancer cells that display the corresponding receptor, thereby achieving targeted cell killing. nih.gov
In heterocycle chemistry, the compound is a valuable precursor for synthesizing nitrogen-containing rings. As mentioned, the two bromoethyl arms are perfectly positioned to react with nucleophiles to form a six-membered ring. The most common application is the synthesis of N-substituted piperazines, a privileged scaffold in medicinal chemistry due to its frequent appearance in CNS-active drugs, antiviral agents, and kinase inhibitors. wikipedia.orgnih.gov
Advanced Topics and Future Directions in N Boc N,n Bis 2 Bromoethyl Amine Research
Stereoselective Synthesis and Chiral Derivatives
The structure of N-Boc-N,N-bis(2-bromoethyl)amine is achiral. However, it serves as a key precursor for the synthesis of cyclic structures, notably piperazines, which can possess stereogenic centers. Future research could focus on developing stereoselective strategies that utilize this compound to produce enantiomerically pure derivatives.
One prospective route involves the reaction of this compound with a chiral primary amine, leading to a chiral N-substituted piperazine (B1678402). Subsequent separation of diastereomers or a chiral chromatographic resolution would be required. A more advanced and efficient approach would be the development of a direct asymmetric synthesis. Methodologies developed for the asymmetric functionalization of other N-Boc protected heterocycles could serve as an inspiration. For example, the asymmetric lithiation of N-Boc piperazine using a chiral ligand like (−)-sparteine, followed by electrophilic trapping, has been shown to produce enantiopure α-substituted piperazines. acs.org
Another powerful and widely used strategy in asymmetric amine synthesis involves the use of tert-butanesulfinamide (Ellman's reagent). yale.edu This chiral amine equivalent has been used on industrial scales for the synthesis of a vast array of chiral amines. yale.edunih.gov A future research direction could involve adapting this chemistry, potentially by developing a novel synthetic pathway where a chiral sulfinamide directs the formation of a stereocenter in a reaction involving the this compound scaffold.
Table 1: Comparison of Potential Strategies for Chiral Amine Synthesis
| Method | Description | Potential Advantages | Key Challenges |
|---|---|---|---|
| Diastereomeric Resolution | Reaction with a chiral amine, followed by separation of diastereomers. | Conceptually simple, established technology. | Inefficient (max 50% yield for desired stereoisomer), requires suitable chiral auxiliary. |
| Asymmetric Lithiation | Deprotonation with a chiral base (e.g., s-BuLi/sparteine) to form a configurationally stable carbanion, followed by electrophilic quench. acs.org | Direct functionalization of the heterocyclic core. acs.org | Requires cryogenic temperatures, sensitive organometallic reagents, and optimization for the specific substrate. acs.org |
| Chiral Auxiliary (e.g., Sulfinamide) | Use of a removable chiral group like tert-butanesulfinamide to direct a stereoselective bond formation. yale.edunih.gov | High diastereoselectivity, broad applicability, commercially available auxiliary. yale.edu | Requires additional steps for attachment and removal of the auxiliary. nih.gov |
Green Chemistry Approaches in Synthesis and Application
The synthesis of this compound typically involves two key steps: the formation of the bis(2-bromoethyl)amine (B3022162) backbone and the subsequent protection of the secondary amine with a Boc group. chemicalbook.com Green chemistry principles can be applied to make this process more environmentally benign, particularly in the protection step.
Traditional N-Boc protection protocols often use bases like DMAP or solvents like dichloromethane (B109758). scispace.com Recent research has demonstrated several greener alternatives for the N-tert-butoxycarbonylation of various amines, which could be readily adapted for the synthesis of the title compound. These methods focus on minimizing waste, avoiding hazardous solvents, and using recyclable catalysts.
Key green approaches include:
Solvent-Free Conditions: Conducting the reaction of the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) neat, without any solvent, often with gentle heating or grinding. researchgate.netingentaconnect.com This dramatically reduces solvent waste.
Aqueous Systems: Utilizing water as a reaction medium, which is a green and sustainable solvent. A water-acetone system has been shown to be effective for the N-Boc protection of diverse amines without any catalyst. nih.gov
Heterogeneous Catalysis: Employing solid, recyclable acid catalysts such as Amberlite-IR 120 or Indion 190 resins. scispace.comderpharmachemica.com These catalysts are easily separated from the reaction mixture by simple filtration and can be reused multiple times, reducing waste and simplifying product purification. scispace.comderpharmachemica.com
Table 2: Selected Green N-Boc Protection Methodologies
| Catalyst/Medium | Conditions | Reaction Time | Yields | Reference |
|---|---|---|---|---|
| Amberlite-IR 120 | Solvent-free, Room Temp. | 1-3 min | 95-99% | derpharmachemica.com |
| Indion 190 Resin | Methanol (B129727), Room Temp. | 15-30 min | 90-95% | scispace.com |
| Water-Acetone | Catalyst-free, Room Temp. | 8-12 min | Good to Excellent | nih.gov |
| LiOH·H₂O (catalytic) | Solvent-free, Room Temp. | Not specified | Excellent | researchgate.net |
By adopting these methods for the N-protection of bis(2-bromoethyl)amine, the synthesis of this compound can be made significantly more sustainable.
Computational Chemistry and Mechanistic Studies
The reactivity of this compound is dominated by the electrophilic nature of its two bromoethyl groups. A key mechanistic feature of such systems is the potential for intramolecular cyclization to form a highly reactive three-membered aziridinium (B1262131) ion intermediate, which is then attacked by a nucleophile. researchgate.net The N-Boc group plays a crucial role in modulating this reactivity.
Computational chemistry, particularly using Density Functional Theory (DFT), offers a powerful tool to investigate these processes in detail. Future research in this area could focus on:
Conformational Analysis: Studying the rotational barriers and preferred conformations of the N-Boc group and the bromoethyl arms. The orientation of the Boc group can sterically and electronically influence the nitrogen atom's ability to participate in cyclization.
Transition State Analysis: Calculating the energy barrier for the intramolecular Sₙ2 reaction that leads to the formation of the aziridinium ion. This would quantify the influence of the electron-withdrawing Boc group on the nucleophilicity of the nitrogen atom compared to an un-protected or N-alkylated analogue. Theoretical studies on the cyclization of other N-Boc amino derivatives have shown that the carbamate (B1207046) oxygen can influence reactivity, a factor that could be computationally modeled. researchgate.net
Intermediate Stability: Assessing the stability of the resulting N-Boc-substituted aziridinium ion. Understanding its stability and electrophilicity is key to predicting its reaction pathways with various nucleophiles.
Reaction Pathway Mapping: Modeling the complete reaction coordinate for the substitution of both bromine atoms, determining whether the reaction proceeds stepwise or if a double cyclization intermediate is possible. Such computational studies are essential for designing new reactions and understanding selectivity. rsc.org
Novel Reactivity and Unexplored Transformations
As a bifunctional electrophile, this compound holds potential for a variety of transformations beyond simple piperazine synthesis. Its structure is primed for use in reactions that can rapidly build molecular complexity.
Future explorations of its reactivity could include:
Tandem Cyclization Reactions: While reaction with a primary amine yields a piperazine, reaction with other dinucleophiles could lead to a diverse range of medium- to large-sized heterocycles. Designing novel tandem reactions where both electrophilic sites are captured in a controlled manner is a significant synthetic goal.
Multicomponent Reactions (MCRs): Using the compound as a building block in MCRs could provide rapid access to complex and diverse molecular libraries. For instance, a reaction involving a primary amine, this compound, and a third nucleophilic component could potentially generate highly substituted piperazine derivatives in a single step.
Synthesis of Macrocycles: The compound could serve as a key linear building block for the synthesis of macrocyclic hosts. Reaction with a diphenolic or dithiol linker under high-dilution conditions could yield novel crown ether or cryptand analogues with a central Boc-protected nitrogen atom, which could be deprotected and further functionalized. researchgate.net
Polymerization Monomer: Although less common for this specific molecule, its bifunctional nature suggests potential as an A-B₂ type monomer in polycondensation reactions with a dinucleophile (a C-C monomer), leading to the formation of hyperbranched polymers.
Emerging Applications in Materials Science and Biotechnology
The unique structure of this compound makes it a promising, though largely unexplored, precursor for advanced materials and bioconjugates. The two bromoethyl groups provide reactive handles for covalent attachment, while the Boc-protected amine offers a latent site for further functionalization after deprotection.
Materials Science: The compound could be used as a surface initiator or cross-linker. For example, it could be grafted onto a hydroxyl-rich surface (like silica (B1680970) or cellulose (B213188) nanocrystals) through one of its bromoethyl arms. nih.gov Subsequent deprotection of the Boc group would yield a surface decorated with reactive secondary amines, which could then be used to immobilize catalysts, proteins, or other functional molecules. In polymer science, it could be used as a cross-linking agent to form functional hydrogels or as a monomer in the synthesis of functional polyamines, similar to how related N-Boc protected amino-oxazolines are used to create polymers for antibacterial applications. icm.edu.pl
Biotechnology: Bioconjugation, the covalent linking of molecules to biomolecules like proteins or antibodies, is a critical technology. thermofisher.com The bromoethyl groups of this compound are electrophilic handles that can react with nucleophilic residues on a protein's surface, such as the thiol group of cysteine. nih.gov This makes the compound a potential bifunctional cross-linker for stabilizing protein structures or for creating antibody-drug conjugates (ADCs). The ability of bis-electrophiles to bridge disulfide bonds in antibodies is an active area of research. ucl.ac.uk
A potential application workflow would be:
React the compound with a biomolecule to form a stable conjugate via one or both bromoethyl groups.
Deprotect the Boc group under mild acidic conditions.
Attach a second molecule of interest (e.g., a fluorescent dye, a drug molecule, or a targeting ligand) to the newly revealed secondary amine.
This strategy would allow for the creation of complex, multi-component bioconjugates, opening new avenues in diagnostics, therapeutics, and proteomics. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-Boc-N,N-bis(2-bromoethyl)amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves alkylation of a Boc-protected amine precursor with 1,2-dibromoethane. For example, analogous procedures use dibromoalkanes to alkylate amines under reducing conditions (e.g., sodium triacetoxyborohydride) in dichloroethane . Optimization includes controlling stoichiometry (excess dibromoethane to drive bis-alkylation) and temperature (room temperature to minimize side reactions like elimination). Purification via recrystallization in cold methanol is effective for isolating the product .
Q. How does the bromoethyl group influence the compound’s reactivity compared to chloroethyl analogs?
- Methodological Answer : The bromoethyl group enhances nucleophilic substitution reactivity due to bromine’s lower electronegativity and better leaving-group ability compared to chlorine. This makes This compound more reactive in alkylation reactions, as seen in its use for synthesizing nitrogen mustards . However, bromine’s larger atomic size may sterically hinder reactions in crowded molecular environments .
Advanced Research Questions
Q. What strategies mitigate competing reactions (e.g., elimination or hydrolysis) during alkylation using This compound?
- Methodological Answer : To suppress elimination (e.g., dehydrohalogenation):
- Use aprotic solvents (e.g., 1,2-dichloroethane) to limit hydrolysis .
- Maintain neutral to slightly acidic pH to avoid base-induced elimination.
- Add a radical scavenger (e.g., BHT) if free-radical pathways are suspected .
Monitor reaction progress via TLC or HPLC to detect intermediates and adjust conditions dynamically.
Q. How can spectroscopic methods (NMR, MS) characterize This compound, considering bromine’s isotopic signature and steric effects?
- Methodological Answer :
- ¹H NMR : The Boc group’s tert-butyl protons appear as a singlet (~1.4 ppm). Bromoethyl groups show splitting patterns due to coupling with adjacent protons (~3.6–3.8 ppm for –CH₂Br) .
- ¹³C NMR : The quaternary carbon of the Boc group resonates at ~80 ppm, while –CH₂Br carbons appear at ~30–35 ppm.
- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ is split due to bromine’s isotopic pattern (¹⁹Br:⁸¹Br ≈ 1:1), aiding identification .
Q. How is This compound applied in synthesizing nitrogen mustards or heterocyclic compounds?
- Methodological Answer : The compound serves as a key intermediate for nitrogen mustards, where deprotection of the Boc group yields a bis-electrophile capable of crosslinking DNA. For heterocycles, it participates in cyclization reactions; e.g., reaction with bifunctional nucleophiles (e.g., thiols) forms aziridine or piperazine derivatives .
Stability and Contradictions
Q. What storage conditions are recommended based on its thermal and hydrolytic stability?
- Methodological Answer : Store at 0–6°C in anhydrous conditions (e.g., desiccator) to prevent hydrolysis of the Boc group or bromoethyl moieties. Stability data from analogs suggest decomposition above 40°C, requiring inert atmospheres (N₂/Ar) for long-term storage .
Q. How can researchers resolve discrepancies in reported yields from different alkylation methods?
- Methodological Answer : Contradictions in yields (e.g., 60–85%) may arise from varying purification techniques or solvent purity. Reproduce reactions using controlled conditions (e.g., degassed solvents, standardized reagents) and characterize products rigorously (e.g., elemental analysis, HRMS) to isolate protocol-dependent variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
